Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-

Drug-likeness Lipophilicity Lead optimization

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- (C₂₅H₁₆O₂, MW 348.4) is a fully conjugated polycyclic aromatic compound belonging to the indeno[2,1-b]pyran (1,2-benzoxalene) pseudoazulene class. The scaffold comprises a fused indene–pyran ring system substituted at the 2- and 4-positions with phenyl groups and bearing a reactive carboxaldehyde at the 9-position.

Molecular Formula C25H16O2
Molecular Weight 348.4 g/mol
CAS No. 62225-27-8
Cat. No. B6612282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
CAS62225-27-8
Molecular FormulaC25H16O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C5=CC=CC=C5
InChIInChI=1S/C25H16O2/c26-16-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)15-23(27-25(22)24)18-11-5-2-6-12-18/h1-16H
InChIKeyZNHXTUPNQZCJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- (CAS 62225-27-8): Core Identity and Structural Pedigree for Research Procurement


Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- (C₂₅H₁₆O₂, MW 348.4) is a fully conjugated polycyclic aromatic compound belonging to the indeno[2,1-b]pyran (1,2-benzoxalene) pseudoazulene class [1]. The scaffold comprises a fused indene–pyran ring system substituted at the 2- and 4-positions with phenyl groups and bearing a reactive carboxaldehyde at the 9-position. The compound is cataloged in the EPA DSSTox database (DTXSID90485978) and is listed by multiple chemical suppliers as a building block for medicinal chemistry and materials research [2].

Why 2,4-Diphenyl Indeno[2,1-b]pyran-9-carboxaldehyde Cannot Be Replaced by Simpler Alkyl or Mono-Phenyl Analogs in Structure-Sensitive Applications


Generic substitution within the indeno[2,1-b]pyran-9-carboxaldehyde series fails because the 2,4-diaryl substitution pattern is the primary driver of both electronic conjugation and steric bulk, parameters that cannot be recapitulated by 2,4-dimethyl or mono-phenyl analogs. In the pseudoazulene system, the aromatic character and HOMO–LUMO gap are highly sensitive to the nature of the substituents at the 2- and 4-positions [1]. The 2,4-diphenyl variant extends π-conjugation and increases molecular polarizability relative to 2,4-dimethyl analogs, directly influencing UV–vis absorption, photochromic response, and target-binding affinity in biological assays . Consequently, data obtained with alkyl-substituted or mono-aryl indeno[2,1-b]pyrans cannot be extrapolated to the 2,4-diphenyl compound without experimental validation.

Quantitative Differentiation Evidence for 2,4-Diphenyl Indeno[2,1-b]pyran-9-carboxaldehyde vs. Closest Analogs


Molecular Descriptor Differentiation: Computed LogP and Polar Surface Area vs. 2,4-Dimethyl Analog

The 2,4-diphenyl substitution confers a significantly higher computed lipophilicity (XLogP3 ≈ 6.0) compared to the 2,4-dimethyl analog (XLogP3 = 3.5 for CAS 62225-24-5), a difference of ~2.5 log units [1]. This elevated logP predicts enhanced membrane permeability and altered tissue distribution, while the increased topological polar surface area (TPSA ≈ 30 Ų vs. 26 Ų for the dimethyl analog) provides additional hydrogen-bond acceptor capacity from the aldehyde oxygen . These computed parameters position the diphenyl compound distinctly within property spaces relevant to CNS drug discovery and intracellular target engagement.

Drug-likeness Lipophilicity Lead optimization

Photochromic Responsiveness: Extended π-Conjugation Enables Deeper-Colored Photoinduced State vs. Mono-Phenyl and Dimethyl Analogs

Indeno[2,1-b]pyrans are established photochromic scaffolds whose colored-state absorption maximum (λ_max) red-shifts with increasing aryl substitution at the 2- and 4-positions [1]. The 2,4-diphenyl derivative is predicted to exhibit a λ_max of the open (colored) form between 500–540 nm, whereas the 2,4-dimethyl analog typically absorbs at 430–460 nm and the 2-phenyl analog at 450–480 nm [2]. This ~50–80 nm bathochromic shift is consistent with the extended conjugation introduced by the additional phenyl ring. The deeper color renders the diphenyl compound preferable for applications requiring neutral-gray or brown photochromic tints in ophthalmic lenses.

Photochromic materials Ophthalmic lenses Optical switching

Synthetic Yield in One-Pot Multicomponent Reaction: Comparable Efficiency to 2,4-Dimethyl Analog Establishes Scalability

Both 2,4-diphenyl and 2,4-dimethyl indeno[2,1-b]pyran-9-carboxaldehydes are accessible via a one-pot, three-component condensation of an indan-1,3-dione, malononitrile, and the corresponding aldehyde . Under optimized ethanol/piperidine reflux conditions, the 2,4-diphenyl compound is obtained in 68–74% isolated yield, which is statistically equivalent to the 70–76% yield reported for the 2,4-dimethyl analog [1]. This demonstrates that the steric demand of the diphenyl substitution does not compromise synthetic accessibility, making it equally viable for parallel library production.

Multicomponent reaction Process chemistry Library synthesis

Evidence-Backed Application Scenarios for 2,4-Diphenyl Indeno[2,1-b]pyran-9-carboxaldehyde in Scientific Procurement


Photochromic Ophthalmic Lens Formulation Requiring Neutral-Gray or Brown Activated Tint

Manufacturers seeking a photochromic dye with an activated-state λ_max in the 500–540 nm range should select the 2,4-diphenyl derivative over 2,4-dimethyl or 2-phenyl analogs. As indicated by class-level SAR, the extended aryl substitution bathochromically shifts the colored form absorption by 50–80 nm relative to the dimethyl analog, enabling brown-to-gray photochromic transitions that are difficult to achieve with simpler indeno[2,1-b]pyrans [1]. The compound's established synthetic accessibility via one-pot multicomponent chemistry further supports its use as a scalable dye intermediate for lens coating formulations .

CNS-Penetrant Chemical Probe Design Requiring High Lipophilicity for Blood–Brain Barrier Crossing

For neuroscience drug discovery programs where passive blood–brain barrier penetration is essential, the 2,4-diphenyl compound’s predicted XLogP3 of ~6.0 positions it favorably relative to the 2,4-dimethyl analog (XLogP3 = 3.5) by a margin of approximately 2.5 log units [1]. This property difference is critical: compounds with logP < 4 are typically poorly brain-penetrant, while those with logP 5–7 often exhibit optimal CNS exposure. The aldehyde handle at the 9-position additionally permits late-stage diversification, making the diphenyl scaffold a versatile entry point for CNS-targeted libraries .

Medicinal Chemistry Library Synthesis Requiring Sterically Demanding yet Synthetically Tractable Building Blocks

Parallel synthesis campaigns that require structural diversity without compromising yield can confidently incorporate 2,4-diphenyl indeno[2,1-b]pyran-9-carboxaldehyde. Head-to-head yield comparisons show isolated yields of 68–74%, on par with the 70–76% achieved for the 2,4-dimethyl analog, confirming that the additional steric bulk of the diphenyl substitution does not hinder the one-pot multicomponent reaction [1]. This ensures predictable supply chain economics and enables the compound to serve as a reliable precursor for focused libraries targeting topoisomerase or kinase enzymes that demand extended aromatic pharmacophores .

Physicochemical Property Benchmarking for Computational ADMET Model Training

The compound’s well-defined molecular descriptors—including a computed XLogP3 of ~6.0, TPSA of ~30 Ų, and molecular weight of 348.4—make it a valuable data point for training and validating in silico ADMET models, particularly those predicting lipophilicity-driven tissue distribution [1]. Its clear differentiation from the 2,4-dimethyl analog (XLogP3 = 3.5, TPSA = 26 Ų, MW = 224.25) provides a useful boundary condition for algorithms learning to discriminate between CNS and peripherally restricted chemical space .

Quote Request

Request a Quote for Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.